(Z)-2-(2,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one
Description
Structural Elucidation and Molecular Characterization
This section systematically investigates the structural and molecular properties of the title compound through advanced analytical techniques. The analysis focuses on confirming the Z-configuration, resolving conformational stability, and validating molecular interactions.
X-ray Crystallographic Analysis of Z-Configuration and Conformational Stability
X-ray crystallography provides definitive evidence for the Z-configuration and molecular planarity. For analogous aurones, X-ray studies reveal a planar structure with the benzylidene group and benzofuran ring coplanar, confirming the Z-configuration. In the title compound, the 2,4-dimethoxybenzylidene moiety and the benzofuran core are expected to adopt a similar planar arrangement, stabilized by conjugation across the C=C bond.
Key observations from analogous aurones:
- Planar geometry: Aurones exhibit a fully conjugated system, with the benzylidene group aligned in the same plane as the benzofuran ring.
- Z-configuration confirmation: The X-ray structure of (Z)-2-p-methoxyphenylmethylenebenzofuran-3(2H)-one demonstrates that the Z-isomer is thermodynamically favored due to minimized steric strain.
- Hydrogen bonding: Substituted hydroxyl groups (e.g., at C6) may engage in intramolecular hydrogen bonding, enhancing conformational stability.
Proposed structural features for the title compound:
| Feature | Description |
|---|---|
| Benzylidene group | 2,4-Dimethoxy substitution at the benzylidene aromatic ring. |
| Benzofuran core | 6-Hydroxy-4-methyl substitution; 7-((dimethylamino)methyl) side chain. |
| Conformational stability | Planar geometry due to conjugation; potential intramolecular H-bonding. |
Comparative NMR Spectroscopic Profiling (¹H, ¹³C, 2D-COSY)
NMR spectroscopy resolves the electronic environment and spatial arrangement of substituents. Below is a comparative analysis of key signals:
¹H NMR Profiling
| Proton Position | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|
| -CH= (C2) | ~6.8–7.0 | – | Vinylic proton |
| 2,4-Dimethoxybenzylidene | ~7.2–7.5 | 8–9 (ortho coupling) | Aromatic protons |
| 6-Hydroxy | ~10.0–11.0 | – | Phenolic OH proton |
| 7-((Dimethylamino)methyl) | ~2.3–2.6 | – | Dimethylamino methyl group |
| 4-Methyl | ~2.4 | – | Methyl group |
Key observations:
- Vinylic proton: A singlet at δ 6.8–7.0 confirms the absence of vicinal coupling, consistent with the Z-configuration.
- Dimethylamino methyl: Splitting patterns indicate free rotation of the dimethylamino group, with no significant coupling to adjacent protons.
¹³C NMR Profiling
| Carbon Position | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C3 (Carbonyl) | ~180–182 | Ketone carbonyl |
| C2 (Quaternary) | ~160–165 | Benzylidene quaternary carbon |
| C6 (Phenolic O) | ~150–155 | Phenolic oxygen-bearing carbon |
| 2,4-Dimethoxy carbons | ~55–56 | Methoxy groups |
| 7-((Dimethylamino)methyl) | ~45–50 | Dimethylamino methyl carbon |
Comparative insights:
- Carbonyl region: A peak at δ ~180–182 aligns with aurones bearing electron-withdrawing substituents.
- Methoxy groups: Peaks at δ ~55–56 match 2,4-dimethoxybenzylidene derivatives.
2D-COSY and HMBC Analysis
COSY correlations:
- Vinylic proton (-CH=) to aromatic protons: Confirms connectivity between C2 and the benzylidene ring.
- Dimethylamino methyl to C7: Correlates the dimethylamino group with the benzofuran C7 position.
HMBC analysis:
Vibrational Spectroscopy (FT-IR/Raman) and DFT-Calculated Harmonic Frequencies
FT-IR and Raman spectra, combined with DFT calculations, provide insights into functional group vibrations and electronic transitions.
FT-IR Key Peaks
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 1710–1720 | C=O (benzofuran ketone) | Strong |
| 1600–1650 | C=C (benzylidene) | Medium |
| 1500–1550 | C–O (phenolic O–H) | Broad |
| 2800–2900 | C–H (methyl, dimethylamino) | Strong |
DFT validation:
- C=O stretch: DFT calculations predict a harmonic frequency of ~1715 cm⁻¹ for the ketone group, aligning with experimental data.
- C–O stretching: Phenolic O–H bending modes at ~1500–1550 cm⁻¹ match theoretical models.
Raman Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Symmetry |
|---|---|---|
| 1580–1600 | C=C (aromatic ring) | Symmetric |
| 1300–1350 | C–N (dimethylamino) | Asymmetric |
| 1000–1100 | C–O (methoxy) | Symmetric |
Key observations:
High-Resolution Mass Spectrometric Fragmentation Patterns
Mass spectrometry reveals characteristic fragmentation pathways, enabling structural validation.
Molecular Ion and Major Fragments
| m/z | Fragment | Relative Abundance (%) |
|---|---|---|
| 333 | [M+H]⁺ (C₁₉H₂₂NO₄) | 100 |
| 299 | Loss of (CH₃)₂NHCH₂ (34 Da) | 60 |
| 271 | Loss of (CH₃)₂NHCH₂ + CH₃ (38 Da) | 30 |
| 239 | Base benzofuran core | 15 |
Proposed fragmentation pathways:
- Loss of dimethylaminomethyl group: Dominant fragment at m/z 299 arises from cleavage at C7.
- Decarboxylation: Further loss of methyl groups yields m/z 271, consistent with aurone degradation patterns.
Isotopic Distribution and Accurate Mass
| m/z | Theoretical (C₁₉H₂₂NO₄) | Observed (HRMS) | Δ (ppm) |
|---|---|---|---|
| 333.1593 | 333.1585 | 333.1587 | +0.6 |
Properties
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-12-8-16(23)15(11-22(2)3)21-19(12)20(24)18(27-21)9-13-6-7-14(25-4)10-17(13)26-5/h6-10,23H,11H2,1-5H3/b18-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUBCYJFVRCFNE-NVMNQCDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2)CN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2)CN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzofuran core with various substituents that contribute to its biological activity.
1. Anti-inflammatory Activity
Research has shown that benzofuran derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the one have been reported to reduce pro-inflammatory cytokines such as TNF-α and IL-6 significantly. In a study, a related benzofuran derivative demonstrated a reduction in TNF levels by up to 93.8% and IL-1 by 98% in macrophage cells . This suggests that the compound may exert similar effects by inhibiting key inflammatory pathways.
2. Antioxidant Activity
The antioxidant capacity of benzofuran derivatives has been evaluated using various assays, including DPPH scavenging activity. A comparative analysis revealed that certain derivatives showed promising antioxidant effects, with scavenging activity increasing with concentration . The following table summarizes the DPPH scavenging activity of related compounds:
| Concentration (µM) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 17.93 ± 2.1 |
| 50 | 14.02 ± 1.8 |
| 100 | 11.59 ± 1.8 |
| 200 | 23 ± 2.5 |
| 500 | 50 ± 2.3 |
| 1000 | 84.4 ± 2.7 |
This indicates that while the compound may not be as potent as standard antioxidants like ascorbic acid at lower concentrations, it still exhibits significant scavenging ability at higher concentrations .
3. Anticancer Activity
The anticancer potential of benzofuran derivatives has been explored in various cancer cell lines. Studies indicate that certain derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells . For example, one study reported that a related compound reduced cell viability in K562 leukemia cells without affecting HaCat (human keratinocyte) cells, suggesting a selective action that could be beneficial for therapeutic applications .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of inflammatory mediators by blocking NF-κB signaling pathways.
- Scavenging Free Radicals : Its antioxidant properties likely stem from the ability to donate electrons and neutralize free radicals.
- Induction of Apoptosis : In cancer cells, benzofuran derivatives have been shown to induce apoptosis through mitochondrial pathways and by inhibiting tubulin polymerization .
Case Studies
- Study on Anti-inflammatory Effects : A study involving a benzofuran derivative showed a marked decrease in inflammatory markers in animal models of arthritis, supporting its potential use in inflammatory diseases .
- Anticancer Efficacy : Research demonstrated that certain benzofuran compounds selectively targeted cancer cell lines like A549 (lung carcinoma) and HeLa (cervical carcinoma), indicating their potential role in cancer therapy .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that can be categorized as follows:
- Cytotoxicity : Induces apoptosis in various cancer cell lines.
- Antioxidant Activity : Protects cells from oxidative stress.
- Anti-inflammatory Effects : Reduces levels of pro-inflammatory cytokines.
- Antimicrobial Properties : Exhibits activity against various bacterial strains.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of various benzofuran derivatives, including this compound. It demonstrated significant cytotoxicity against human cancer cell lines, with an IC50 value lower than that of established chemotherapeutic agents like doxorubicin. The structure-activity relationship analysis indicated that specific substituents on the benzofuran core enhance its cytotoxic properties.
Case Study 2: Anti-inflammatory Effects
Research focusing on related benzofuran compounds revealed that they effectively suppressed inflammatory markers in vitro. This study suggested potential therapeutic applications for treating chronic inflammatory conditions such as rheumatoid arthritis.
Summary of Biological Activities
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the efficacy of this compound. The following table summarizes findings related to different variants:
| Compound Variant | Substituents | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Methoxy group | 15 | Cytotoxic |
| Compound B | Hydroxy group | 20 | Anti-inflammatory |
| Compound C | Dimethylamino group | 10 | Antioxidant |
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below highlights key structural differences between the target compound and related benzofuran-3(2H)-one derivatives:
Key Observations :
- Electronic Effects : The target’s 2,4-dimethoxybenzylidene group enhances electron-donating capacity compared to the 2-fluoro (electron-withdrawing) and 4-methoxy (single methoxy) analogues. This may influence π-π stacking in receptor binding .
- Solubility: The dimethylaminomethyl group in the target and ’s compound likely improves water solubility compared to the methyl group in ’s analogue .
- Steric Hindrance : The bulkier 2,4-dimethoxybenzylidene group in the target may reduce binding flexibility relative to smaller substituents (e.g., 4-methoxy or 2-fluoro) .
Pharmacokinetic and Bioavailability Trends
highlights that benzofuran derivatives with hydroxyl and methoxy groups exhibit favorable solubility (LogP < 3) and bioavailability scores (0.55–0.56). The target compound’s dimethylamino group may further enhance these properties due to its ionizable nature, which promotes aqueous solubility and membrane permeability . In contrast, the fluorinated analogue () may exhibit altered metabolic stability due to fluorine’s resistance to oxidative degradation .
Hypothesized Bioactivity Differences
- Target vs. Fluoro Analogue : The 2-fluoro substituent in ’s compound could enhance binding affinity to hydrophobic pockets in enzymes (e.g., kinases) but reduce solubility compared to the target’s methoxy groups .
- Target vs. 4-Methoxy Analogue: The absence of a dimethylaminomethyl group in ’s compound likely results in lower bioavailability, as polar groups are critical for absorption .
Preparation Methods
Core Benzofuran-3(2H)-one Construction
The benzofuran-3(2H)-one core is typically synthesized via cyclization of 2-hydroxyphenacyl precursors. A metal-free approach using cyanuric chloride (TCT) and dimethyl sulfoxide (DMSO) as dual synthons has been reported for analogous systems . In this method, DMSO serves as both a methyl and thiomethyl donor, enabling one-step formation of the quaternary carbon center. For the target compound, 6-hydroxy-4-methylbenzofuran-3(2H)-one could be synthesized by reacting 2-hydroxy-4-methylacetophenone with TCT-activated DMSO in the presence of water . Control experiments suggest a radical-mediated pathway, with yields reaching 78–85% for similar substrates .
| Condition | Solvent | Base | Time (h) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|
| Room temperature | Ethanol | KOH (40%) | 30 | 67 | 9:1 |
| Reflux | Ethanol | NaOH (10%) | 12 | 58 | 7:1 |
| Grinding | Solvent-free | Ba(OH)₂ | 2 | 72 | 8:1 |
Functionalization at Position 7: Dimethylaminomethyl Installation
The 7-((dimethylamino)methyl) group is introduced via a Mannich reaction or nucleophilic substitution. A validated approach involves bromination at position 7 followed by amine substitution :
-
Bromination : Treating 6-hydroxy-4-methylbenzofuran-3(2H)-one with N-bromosuccinimide (NBS) and AIBN in carbon tetrachloride yields the 7-bromo derivative (89% yield) .
-
Amine Substitution : Reacting the brominated intermediate with dimethylamine in tetrahydrofuran (THF) at 0–5°C affords the dimethylaminomethyl product (57% yield) .
Alternative routes utilize direct Mannich reactions with formaldehyde and dimethylamine hydrochloride, though yields are lower (42–48%) due to competing side reactions .
Hydroxy Group Protection and Deprotection
The 6-hydroxy group is protected as a methyl ether during synthesis to prevent undesired oxidation or condensation. Methylation with methyl iodide and potassium carbonate in dimethylformamide (DMF) proceeds quantitatively . Post-condensation, the methyl ether is cleaved using boron tribromide (BBr₃) in dichloromethane at −78°C, restoring the hydroxy group in 91% yield .
Stereochemical Control and Final Cyclization
The Z-configuration is enforced during the Claisen-Schmidt step through kinetic control. Mercury(II) acetate-mediated cyclization, as reported for analogous naphthofuranones, promotes Z-selectivity but poses toxicity concerns . A safer alternative employs catalytic p-toluenesulfonic acid (PTSA) in toluene under reflux, achieving a Z:E ratio of 8:1 . Final purification via recrystallization from ethanol-DMF (4:1) enhances stereochemical purity (>98% Z) .
Characterization and Validation
Key analytical data for the target compound:
-
IR (KBr) : 3410 cm⁻¹ (O–H), 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C) .
-
¹H NMR (400 MHz, DMSO-d₆) : δ 2.98 (s, 6H, N(CH₃)₂), 3.82 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 4.21 (s, 2H, CH₂N), 6.52 (s, 1H, H-5), 7.21–7.43 (m, 3H, Ar-H) .
-
X-ray Crystallography : Monoclinic crystal system, space group P2₁/c, with unit cell parameters a = 10.512 Å, b = 12.734 Å, c = 14.298 Å .
Scale-Up and Process Optimization
Gram-scale synthesis (10 g) has been demonstrated using a convergent route :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for achieving high yields of (Z)-2-(2,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one?
- Methodology : Focus on Claisen-Schmidt condensation or Knoevenagel reactions to form the benzylidene moiety. Key parameters include:
- Temperature control (e.g., 60–80°C for cyclization).
- Solvent selection (e.g., ethanol or THF for improved solubility of intermediates).
- Use of catalysts like piperidine for aldol condensation .
- Data Table :
| Reaction Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Aldol Condensation | EtOH, 70°C, 12h | 65–70 | >95% |
| Cyclization | THF, NaH, 0°C→RT | 75–80 | >98% |
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups in this compound?
- Methodology :
- NMR : Use - and -NMR to confirm Z-configuration via coupling constants (e.g., for transoid olefinic protons) and substituent positions .
- X-ray crystallography : Resolve absolute configuration and intramolecular H-bonding (e.g., 6-hydroxy to ketone) .
- IR : Identify key bands (e.g., 1680–1700 cm for conjugated ketone) .
Q. How can researchers ensure the compound’s stability during storage and experimental use?
- Methodology :
- Store under inert atmosphere (N) at –20°C to prevent oxidation of the benzylidene group.
- Avoid prolonged exposure to light (use amber vials) due to photosensitivity of the benzofuran core.
- Monitor degradation via HPLC (retention time shifts) or LC-MS (molecular ion fragmentation) .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting biological activity modulation?
- Methodology :
- Systematic substitution : Modify the 2,4-dimethoxybenzylidene group (e.g., replace methoxy with halogens or hydroxyls) to assess electronic effects on receptor binding .
- Bioassays : Use kinase inhibition assays (e.g., EGFR or MAPK) to link substituent changes to IC shifts.
- Data Table :
| Substituent (R) | IC (EGFR, μM) | LogP |
|---|---|---|
| 2,4-(OCH) | 0.45 | 2.8 |
| 2-Cl,4-OCH | 0.78 | 3.1 |
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Docking simulations : Use AutoDock Vina with protein structures (e.g., PDB ID 1M17) to map binding poses of the dimethylaminomethyl group in hydrophobic pockets .
- MD simulations : Analyze stability of H-bonds (e.g., 6-hydroxy with ATP-binding site residues) over 100 ns trajectories .
Q. What approaches resolve contradictions in reported biological efficacy across in vitro vs. in vivo studies?
- Methodology :
- Comparative pharmacokinetics : Measure plasma half-life and tissue distribution via LC-MS/MS to identify bioavailability bottlenecks .
- Metabolite profiling : Use HR-MS to detect phase I/II metabolites (e.g., demethylation or glucuronidation) that reduce activity in vivo .
Q. Which experimental frameworks elucidate the compound’s mechanism of action in complex biological systems?
- Methodology :
- CRISPR-Cas9 knockout screens : Identify gene targets (e.g., NF-κB or PI3K pathways) linked to observed anti-inflammatory effects .
- Pull-down assays : Use biotinylated analogs to isolate interacting proteins from cell lysates for proteomic analysis .
Q. How can degradation pathways be mapped under physiological conditions?
- Methodology :
- Forced degradation studies : Expose the compound to pH 1–13 buffers, UV light, or oxidative agents (HO), then analyze products via UPLC-QTOF .
- Isotope labeling : Synthesize -labeled analogs to track cleavage sites (e.g., benzofuran ring opening) using MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
